Cas no 129932-48-5 (b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-)

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- structure
129932-48-5 structure
Nome do Produto:b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
N.o CAS:129932-48-5
MF:C19H28O10
MW:416.419627189636
CID:160991
PubChem ID:131129

b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl- Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Glucopyranoside, 2-phenylethyl6-O-b-D-xylopyranosyl-
    • (2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
    • phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside
    • 2-Phenylethyl 6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside
    • 2-Phenylethyl beta-primeveroside
    • beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl
    • PAXGP
    • 2-Phenethyl
    • 129932-48-5
    • phenethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • (2R,3R,4S,5S,6R)-2-Phenethoxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-phenylethyl beta-D-xylosyl-(1->6)-beta-D-glucoside
    • HY-N12382
    • 2-phenylethyl beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside
    • SCHEMBL21853659
    • phenethyl alcohol beta-d-xylopyranosyl-(1-6)-beta-d-glucopyranoside
    • DTXSID30156266
    • A-primeveroside
    • 2-phenylethyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
    • CS-0899921
    • CHEBI:136550
    • beta-D-Xyl-(1->6)-beta-D-Glc-OCH2CH2Ph
    • Phenylethyl primeveroside
    • CHEBI:167926
    • Compound NP-001284
    • AKOS040740070
    • NCGC00380502-01
    • 2-(2-phenylethoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
    • NCGC00380502-01_C19H28O10_beta-D-Glucopyranoside, 2-phenylethyl 6-O-beta-D-xylopyranosyl-
    • Inchi: InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
    • Chave InChI: ZRGXCWYRIBRSQA-BMVMOQKNSA-N
    • SMILES: C1C=CC(CCO[C@@H]2O[C@H](CO[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@@H](O)[C@H](O)[C@H]2O)=CC=1

Propriedades Computadas

  • Massa Exacta: 416.16824
  • Massa monoisotópica: 416.168
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 488
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 158Ų
  • XLogP3: -2.2

Propriedades Experimentais

  • Densidade: 1.49
  • Ponto de ebulição: 661.3°Cat760mmHg
  • Ponto de Flash: 353.7°C
  • Índice de Refracção: 1.625
  • PSA: 158.3
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel